1-O-Propargyl-beta-maltose
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Overview
Description
1-O-Propargyl-beta-maltose is a chemical compound with the molecular formula C15H24O11. It is a derivative of maltose, a disaccharide composed of two glucose units, where one of the hydroxyl groups is replaced by a propargyl group. This modification imparts unique chemical properties to the compound, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-O-Propargyl-beta-maltose can be synthesized through a series of chemical reactions starting from beta-D-maltose octaacetate. The process involves the following steps:
Acetylation: Beta-D-maltose is acetylated to form beta-D-maltose octaacetate.
Propargylation: The acetylated maltose is then reacted with propargyl alcohol in the presence of a base such as potassium carbonate.
Deacetylation: The final step involves deacetylation of the propargylated maltose using a mild base like sodium methoxide in methanol to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic route described above can be scaled up for industrial applications. The key factors for industrial production include optimizing reaction conditions, ensuring high purity of reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
1-O-Propargyl-beta-maltose undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The triple bond in the propargyl group can be reduced to form alkanes using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes.
Substitution: Esters or ethers.
Scientific Research Applications
1-O-Propargyl-beta-maltose has several scientific research applications, including:
Biology: The compound is utilized in the study of carbohydrate metabolism and enzyme-substrate interactions involving maltose derivatives.
Mechanism of Action
The mechanism of action of 1-O-Propargyl-beta-maltose involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes that recognize maltose derivatives. The propargyl group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in various biochemical assays and labeling techniques .
Comparison with Similar Compounds
1-O-Propargyl-beta-maltose can be compared with other propargylated carbohydrates and maltose derivatives:
1-O-Propargyl-alpha-maltose: Similar structure but with an alpha configuration, affecting its reactivity and enzyme recognition.
1-O-Propargyl-beta-cellobiose: Another disaccharide derivative with a different sugar unit, leading to distinct chemical properties.
1-O-Propargyl-beta-lactose: A propargylated derivative of lactose, used in similar applications but with different biological interactions.
Uniqueness: this compound is unique due to its specific beta configuration and the presence of a propargyl group, which imparts distinct reactivity and makes it suitable for specialized applications in click chemistry and functional material development .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-prop-2-ynoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O11/c1-2-3-23-14-12(22)10(20)13(7(5-17)25-14)26-15-11(21)9(19)8(18)6(4-16)24-15/h1,6-22H,3-5H2/t6-,7-,8-,9+,10-,11-,12-,13-,14-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLGGYRASUDQSJ-PZOKTJGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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